

Application Note: Storage, Handling, and Experimental Use of cAMPS-Sp Triethylammonium Salt

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Compound of Interest

Compound Name: cAMPS-Sp, triethylammonium salt

CAS No.: 93602-66-5

Cat. No.: B1662275

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Introduction & Mechanistic Profile^{[1][2][3][4]}

cAMPS-Sp (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable activator of Protein Kinase A (PKA). Unlike native cAMP, the phosphate group in cAMPS-Sp is modified by a sulfur substitution, creating a phosphorothioate bond. This modification confers two critical properties:

- **Phosphodiesterase (PDE) Resistance:** It is highly resistant to hydrolysis by cyclic nucleotide phosphodiesterases, ensuring sustained activation of PKA without rapid degradation.
- **Stereochemical Specificity:** The "Sp" isomer mimics the active transition state of cAMP, acting as an agonist. In contrast, the "Rp" isomer (Rp-cAMPS) acts as a competitive antagonist.^{[1][2][3][4]}

Why the Triethylammonium (TEA) Salt? The TEA salt form is often preferred over the sodium salt for specific applications requiring higher lipophilicity or compatibility with organic solvents

during chemical synthesis. However, in biological buffers, it behaves similarly to the sodium salt but requires precise molarity calculations due to the mass of the counter-ion.

Chemical & Physical Properties[1][8]

Property	Specification
Chemical Name	Sp-Adenosine-3',5'-cyclic monophosphorothioate, triethylammonium salt
Abbreviation	Sp-cAMPS-TEA
Molecular Weight	~446.5 g/mol (Generic) / Refer to Batch Label
Formula	$C_{10}H_{11}N_5O_5PS[5] \cdot C_6H_{16}N$ (Free acid + TEA)
Solubility	Water (≥ 100 mM), DMSO (Soluble, but water preferred for bio-assays)
Appearance	White lyophilized powder or clear film (hygroscopic)
Stability	Metabolic stability against PDEs; Chemical stability good.

Critical Handling & Storage Protocols

A. The "Batch-Specific" Molarity Rule (Expertise)

CRITICAL: Unlike simple salts (e.g., NaCl), the molecular weight of TEA salts can vary significantly between batches due to differing degrees of hydration and counter-ion stoichiometry.

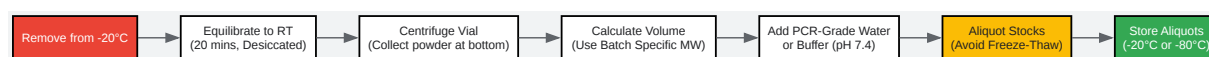
- Do NOT use the generic molecular weight (e.g., 446.5) for calculating stock solutions.
- ALWAYS use the specific MW printed on the vial label or Certificate of Analysis (CoA) for that specific lot.

B. Storage Instructions

The TEA salt is hygroscopic. Improper storage leads to hydrolysis or "gumming" of the powder, making accurate weighing impossible.

- Long-Term Storage: Store lyophilized powder at -20°C .
- Desiccation: Store in a sealed container with active desiccant (silica gel).
- Temperature Equilibration: Before opening the vial, allow it to warm to room temperature (15–30 mins). Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic powder.

C. Reconstitution Workflow (Step-by-Step)



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Figure 1: Optimal reconstitution workflow to prevent moisture contamination and ensure concentration accuracy.

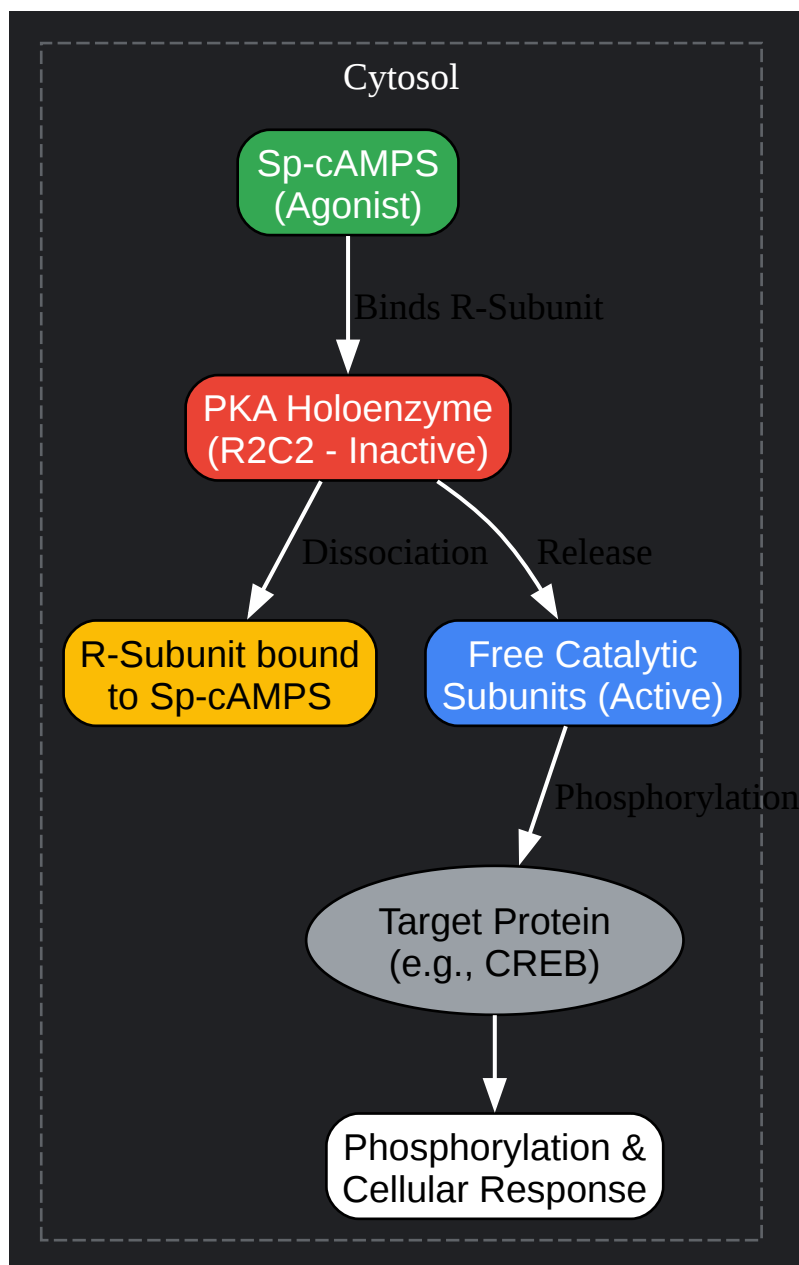
Protocol Steps:

- Centrifugation: Spin the vial briefly (500 x g, 10 sec) to settle electrostatic powder.
- Solvent Choice: Use Distilled Water or PBS (pH 7.4).
 - Note: While soluble in DMSO, water is recommended for biological assays to avoid solvent toxicity controls.[6]
- Dissolution: Add the calculated volume of solvent to achieve a 10 mM or 100 mM stock. Vortex gently.
- Aliquoting: Divide into single-use aliquots (e.g., 10–50 μL) to avoid repeated freeze-thaw cycles, which can degrade the nucleotide.

Application Notes: PKA Activation

Mechanism of Action

Sp-cAMPS mimics the "ON" state of cAMP.[1] It binds to the regulatory subunits (R) of the PKA holoenzyme.[1][7] This binding induces a conformational change that releases the catalytic subunits (C), allowing them to phosphorylate downstream targets (e.g., CREB, ion channels).



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Figure 2: Sp-cAMPS binds PKA Regulatory subunits, liberating Catalytic subunits to phosphorylate targets.[1][8]

Experimental Guidelines

1. In Vitro Dosage (Cell Culture):

- Permeability: Sp-cAMPS-TEA is cell-permeable, but less so than acetoxymethyl (AM) esters.
- Working Concentration: Typically 10 μ M – 100 μ M in culture media.
- Incubation Time: Effects are often observed within 15–60 minutes, depending on the downstream readout.
- Serum: Can be used in serum-containing media due to PDE resistance, unlike natural cAMP.

2. Specificity Controls (Self-Validating System): To prove your effect is PKA-dependent, you must use the antagonist control.^[1]

- Agonist: Sp-cAMPS (Activates PKA).
- Antagonist: Rp-cAMPS (Inhibits PKA).^{[1][9][10]}
- Validation Experiment:
 - Condition A: Sp-cAMPS (Expect Effect).^[5]
 - Condition B: Sp-cAMPS + Rp-cAMPS (Expect Loss of Effect).
 - Note: Rp-cAMPS should be added 10–15 minutes prior to Sp-cAMPS to occupy the binding sites.^[1]

Troubleshooting & FAQs

Issue	Probable Cause	Solution
"Oily" residue in vial	Hygroscopic moisture absorption.	The compound is likely still active but weighing is impossible. Dissolve the entire vial contents in a known volume of water to create a master stock.
Weak Cellular Response	Poor membrane permeability in specific cell line.	Increase concentration to 500 μ M or switch to Sp-cAMPS-AM (acetoxymethyl ester) which is highly membrane-permeant.
Precipitation in Stock	High concentration in cold buffer.	Warm to 37°C and vortex. Ensure pH is neutral.

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